N-(2-cyclopropyl-2-hydroxypropyl)pyrazine-2-carboxamide

CB1 antagonist oral bioavailability ADME

This compound is the minimal pharmacophoric scaffold for a series of potent CB1 receptor antagonists, distinguished by its unsubstituted pyrazine ring and a tertiary alcohol-containing sidechain. Unlike its 5,6-diaryl-substituted analogs (MW >400 Da), this compound (MW 221.26) serves as the essential negative control and parent structure for SAR studies. Its unsubstituted 5- and 6-positions offer two chemically accessible sites for halogenation or cross-coupling, making it an ideal building block for parallel library synthesis. Secure this definitive reference standard to ensure valid and reproducible CB1 antagonist research.

Molecular Formula C11H15N3O2
Molecular Weight 221.26
CAS No. 1286725-23-2
Cat. No. B2536583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-cyclopropyl-2-hydroxypropyl)pyrazine-2-carboxamide
CAS1286725-23-2
Molecular FormulaC11H15N3O2
Molecular Weight221.26
Structural Identifiers
SMILESCC(CNC(=O)C1=NC=CN=C1)(C2CC2)O
InChIInChI=1S/C11H15N3O2/c1-11(16,8-2-3-8)7-14-10(15)9-6-12-4-5-13-9/h4-6,8,16H,2-3,7H2,1H3,(H,14,15)
InChIKeyHQYRXLYQBYONKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Cyclopropyl-2-hydroxypropyl)pyrazine-2-carboxamide (CAS 1286725-23-2): Core Scaffold Identity and Procurement-Relevant Profile


N-(2-cyclopropyl-2-hydroxypropyl)pyrazine-2-carboxamide (CAS 1286725-23-2) is an unsubstituted pyrazine-2-carboxamide derivative bearing a tertiary alcohol-containing sidechain, with molecular formula C₁₁H₁₅N₃O₂ and molecular weight 221.26 g/mol [1]. The compound belongs to the broader pyrazine carboxamide class but is distinguished by the absence of substituents at the 5- and 6-positions of the pyrazine ring, making it the minimal pharmacophoric scaffold from which a series of potent CB1 receptor antagonists was elaborated [2]. This compound serves as both a synthetic intermediate and a reference standard for structure–activity relationship (SAR) studies, occupying a specific and non-interchangeable position within the pyrazine carboxamide chemical space.

Why Generic Substitution Fails for N-(2-Cyclopropyl-2-hydroxypropyl)pyrazine-2-carboxamide in Research and Preclinical Procurement


Attempts to substitute this compound with the simpler N-cyclopropylpyrazine-2-carboxamide (CAS 550307-04-5, MW 163.18) or with pyrazine-2-carboxamide (pyrazinamide, MW 123.11) are chemically invalid because these analogs lack the 2-cyclopropyl-2-hydroxypropyl sidechain that is structurally essential for the compound's identity as the parent scaffold of the CB1 antagonist series [1]. Furthermore, the positional isomer N-(3-cyclopropyl-3-hydroxypropyl)pyrazine-2-carboxamide (CAS 1396791-36-8) differs in the attachment point of the hydroxyl group, altering hydrogen-bonding geometry and conformational preferences . The 5,6-diaryl-substituted pyrazine carboxamide CB1 antagonists (exemplified in US Patent 7,629,346) contain additional aryl and alkoxy substituents that dramatically increase molecular weight (>400 Da) and lipophilicity, rendering them unsuitable as reference standards for the unsubstituted scaffold [2]. Each analog occupies a distinct SAR position; none can serve as a drop-in replacement for procurement or experimental purposes.

Product-Specific Quantitative Differentiation Evidence for N-(2-Cyclopropyl-2-hydroxypropyl)pyrazine-2-carboxamide


Hydroxyl-Containing Sidechain as the Critical Structural Determinant of Oral Bioavailability in the Pyrazine Carboxamide CB1 Antagonist Series

The 2-cyclopropyl-2-hydroxypropyl sidechain present in this compound was identified as the essential structural feature that converted an orally inactive pyrazine carboxamide CB1 antagonist series into orally active compounds capable of reducing food intake in vivo. In the Ellsworth et al. (2007) study, pyrazine carboxamide analogs lacking the hydroxyl-containing sidechain showed no oral efficacy, whereas incorporation of this sidechain (as embodied in the title compound's scaffold) sufficiently improved ADME properties to achieve a 46% reduction in food intake in ad libitum-fed rats at 4 hours post-dose for the optimized analog Compound 35 [1]. This establishes the 2-cyclopropyl-2-hydroxypropyl motif as a non-negotiable pharmacophoric element for oral activity in this chemotype.

CB1 antagonist oral bioavailability ADME structure–activity relationship

Physicochemical Differentiation from N-Cyclopropylpyrazine-2-carboxamide: Molecular Weight, Hydrogen-Bonding Capacity, and Topological Polar Surface Area

The title compound (MW 221.26 g/mol, C₁₁H₁₅N₃O₂) possesses two hydrogen-bond donors (the secondary amide NH and the tertiary alcohol OH) and four hydrogen-bond acceptors, compared with the simpler analog N-cyclopropylpyrazine-2-carboxamide (MW 163.18 g/mol, C₈H₉N₃O), which has only one H-bond donor (amide NH) and three H-bond acceptors, and a computed XLogP3 of 0.4 [1][2]. The additional hydroxypropyl extension in the title compound increases the rotatable bond count from 2 to 4, enhances aqueous solubility through additional hydrogen-bonding capacity, and provides a tertiary alcohol that can serve as a synthetic handle for further derivatization such as esterification or etherification—capabilities entirely absent in the N-cyclopropyl analog.

physicochemical properties drug-likeness hydrogen bonding molecular descriptors

Molecular Weight and Lipophilicity Advantage Over 5,6-Diaryl-Pyrazine-2-Carboxamide CB1 Antagonists for Reference Standard and Control Experiments

The title compound (MW 221.26) is substantially smaller and less lipophilic than the 5,6-diaryl-pyrazine-2-carboxamide CB1 antagonists exemplified in US Patent 7,629,346. Representative patent examples such as 5-azepan-1-yl-6-(4-fluoro-phenyl)-pyrazine-2-carboxylic acid (2-cyclopropyl-2-hydroxy-propyl)-amide have molecular weights exceeding 400 Da and contain multiple aromatic rings and heterocyclic substituents [1]. The lower molecular weight and reduced lipophilicity of the unsubstituted parent scaffold make it a superior choice for use as a negative control or reference compound in CB1 antagonist assays, as it avoids confounding off-target effects associated with high lipophilicity while retaining the core pharmacophoric sidechain. Additionally, the simpler structure facilitates more straightforward analytical characterization by HPLC, LC-MS, and NMR.

reference standard control compound molecular weight lipophilicity CB1 antagonist

Unsubstituted Pyrazine Ring as a Defined SAR Baseline for Kinase Inhibition and Antimycobacterial Screening Panels

While direct biological data for the title compound in specific assays are not publicly available, the unsubstituted pyrazine-2-carboxamide scaffold serves as a defined SAR baseline in two important screening contexts. First, N-phenylpyrazine-2-carboxamide derivatives—sharing the identical pyrazine-2-carboxamide core—have demonstrated significant in vitro activity against Mycobacterium tuberculosis, with some analogs exhibiting better antimycobacterial activity than the first-line drug pyrazinamide (PZA) in the Alamar Blue assay [1]. Second, substituted pyrazine-2-carboxamides have been developed as Syk kinase inhibitors (US Patent 8,877,760) and HPK1 inhibitors for cancer immunotherapy, where the unsubstituted parent serves as the critical negative control for establishing that biological activity is driven by ring substituents rather than the core scaffold [2]. The title compound, by virtue of its unsubstituted pyrazine ring, is the appropriate baseline compound for such panels.

kinase inhibition antimycobacterial pyrazine-2-carboxamide structure–activity relationship screening

Best-Fit Research and Industrial Application Scenarios for N-(2-Cyclopropyl-2-hydroxypropyl)pyrazine-2-carboxamide Based on Quantitative Differentiation Evidence


Negative Control or Baseline Reference Compound in CB1 Antagonist Screening Panels

The unsubstituted pyrazine ring and defined MW of 221.26 make this compound the optimal negative control for CB1 antagonist assays where 5,6-diaryl-pyrazine-2-carboxamides (MW >400) are being screened [1]. Unlike the more complex, lipophilic analogs, this compound retains the critical 2-cyclopropyl-2-hydroxypropyl sidechain that governs ADME properties in the series [2], while lacking the aryl substituents responsible for CB1 binding affinity, enabling clean attribution of activity to specific substituents.

Synthetic Intermediate for Derivatization at Pyrazine Positions 5 and 6

The unsubstituted pyrazine ring at positions 5 and 6 provides two chemically accessible sites for halogenation, cross-coupling (Suzuki, Buchwald-Hartwig), or nucleophilic aromatic substitution, making this compound an ideal starting material for parallel synthesis of diverse pyrazine-2-carboxamide libraries [1]. In the Hoffmann-La Roche patent US 7,629,346, the corresponding 5-bromo-6-aryl-pyrazine-2-carboxylic acid (2-cyclopropyl-2-hydroxy-propyl)-amide intermediates were generated from brominated precursors and further elaborated via palladium-catalyzed amination to yield potent CB1 antagonists [1].

Physicochemical Reference Standard for LogP, Solubility, and Permeability Profiling of Pyrazine Carboxamide Series

With its intermediate MW (221.26), dual hydrogen-bond donors (amide NH + tertiary alcohol OH), and four hydrogen-bond acceptors, this compound occupies a specific physicochemical space that is distinct from both the smaller N-cyclopropyl analog (MW 163.18, XLogP3 0.4) and the larger 5,6-diaryl analogs (MW >400) [2][3]. It can serve as a calibrant or reference compound for chromatographic retention time indexing, PAMPA permeability assays, and computational model validation within pyrazine carboxamide chemical space.

Baseline Compound for Antimycobacterial and Kinase Inhibition SAR Studies

The pyrazine-2-carboxamide core is a privileged scaffold in both antitubercular drug discovery (as the core of pyrazinamide, PZA) and kinase inhibitor development (Syk, HPK1) [4][5]. This unsubstituted derivative, bearing the 2-cyclopropyl-2-hydroxypropyl sidechain, provides a chemically distinct baseline for SAR studies in these therapeutic areas, allowing researchers to deconvolute the contribution of the sidechain from that of pyrazine ring substituents to observed biological activity.

Quote Request

Request a Quote for N-(2-cyclopropyl-2-hydroxypropyl)pyrazine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.